SRT1720 hydrochloride is a selective activator of human SIRT1 (EC1.5 = 0.16 μM) versus the closest sirtuin homologues, SIRT2 and SIRT3 (SIRT2: EC1.5 = 37 μM;SIRT3: EC1.5 > 300 μM). IC50 Value: 0.16 μM(EC1.5 for SIRT1)Target: SIRT1SRT 1720 binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain and lower the Michaelis constant for acetylated substrates. In diet-induced obese and genetically obese mice, SRT1720 improved insulin sensitivity, lower plasma glucose, and increase mitochondrial capacity. Thus, SRT1720 is a promising new therapeutic agent for treating diseases of ageing such as type 2 diabetes.
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
CAS No.: 1001645-58-4
Cat. No.: VC0001412
Molecular Formula: C25H24ClN7OS
Molecular Weight: 506.0 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride - 1001645-58-4](/images/no_structure.jpg)
CAS No. | 1001645-58-4 |
---|---|
Molecular Formula | C25H24ClN7OS |
Molecular Weight | 506.0 g/mol |
IUPAC Name | N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H |
Standard InChI Key | DTGRRMPPXCRRIM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl |
Canonical SMILES | C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b] thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride. Its molecular formula is C₂₅H₂₄ClN₇OS, with a molecular weight of 506.0 g/mol. The hydrochloride salt form enhances solubility, making it suitable for in vivo applications.
Structural Components
-
Imidazo[2,1-b]thiazole core: A bicyclic heteroaromatic system contributing to planar rigidity and π-π stacking interactions with biological targets.
-
Quinoxaline-2-carboxamide group: Enhances binding affinity to SIRT1 through hydrogen bonding and hydrophobic interactions .
-
Piperazine-methyl moiety: Improves aqueous solubility and facilitates blood-brain barrier penetration.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number (HCl salt) | 1001645-58-4 | |
Molecular Weight | 506.0 g/mol | |
Solubility | >10 mM in DMSO | |
Storage Conditions | -20°C, protected from light |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Cyclization: 2-Aminobenzothiazole undergoes cyclization with 1,3-dichloroacetone to form the imidazo[2,1-b]thiazole scaffold .
-
Piperazine Incorporation: A Mannich reaction introduces the piperazine-methyl group at position 3 of the thiazole ring.
-
Quinoxaline Coupling: The quinoxaline-2-carboxamide group is appended via amide bond formation using EDCI/HOBt coupling reagents .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Table 2: Synthetic Optimization Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Thiourea, EtOH, reflux | 68–72 |
Piperazine Functionalization | Piperazine, formaldehyde, AcOH | 85 |
Amide Coupling | EDCI, HOBt, DMF, rt | 78 |
Industrial Production
Industrial protocols employ continuous-flow reactors to enhance scalability and reduce reaction times. Green chemistry principles, such as solvent-free cyclization and microwave-assisted steps, are prioritized to minimize waste.
Biological Activities and Mechanisms of Action
SIRT1 Activation
SRT1720 hydrochloride binds allosterically to the SIRT1 enzyme-substrate complex, lowering the Michaelis constant (Kₘ) for acetylated substrates by 35-fold . This activation is selective, with an EC₅₀ of 0.16 µM for SIRT1 versus >300 µM for SIRT3 .
Anticancer Activity
In multiple myeloma (MM) models, SRT1720 hydrochloride (10 µM) induces apoptosis via:
-
Caspase Activation: Cleavage of caspase-8, -9, and -3, with PARP degradation .
-
ROS Generation: 2.5-fold increase in intracellular ROS, triggering DNA damage .
-
NF-κB Inhibition: Suppression of VEGF-induced angiogenesis and MM cell migration .
Table 3: Anticancer Efficacy in Preclinical Models
Cancer Type | Model System | Effective Dose | Outcome |
---|---|---|---|
Multiple Myeloma | RPMI-8226 cells | 10 µM | 70% apoptosis induction |
Solid Tumors | Xenograft mice | 100 mg/kg/day | 50% tumor volume reduction |
Metabolic Modulation
In obese murine models, SRT1720 hydrochloride (100 mg/kg/day) improves insulin sensitivity by 40% and increases mitochondrial oxidative capacity via PGC-1α upregulation . It reduces respiratory exchange ratio (RER) from 0.9 to 0.7, indicating preferential fatty acid oxidation .
Pharmacological Applications
Cancer Therapeutics
SRT1720 hydrochloride synergizes with bortezomib and dexamethasone, overcoming chemoresistance in MM . Clinical trials are pending, but in vitro data support its potential in BRAF(V600E)-mutant melanomas and EGFR-driven cancers.
Metabolic Disorders
The compound ameliorates hyperglycemia in type 2 diabetic mice, reducing fasting blood glucose by 30% . Its effects on SIRT1-mediated deacetylation of FOXO1 and PPARγ make it a candidate for metabolic syndrome management .
Aging and Neurodegeneration
SRT1720 hydrochloride extends median lifespan in C57BL/6 mice by 15% and improves motor coordination in aged cohorts . It reduces acetyl-p53 levels by 60%, mitigating senescence-associated secretory phenotypes .
Comparative Analysis with Analogues
Table 4: Activity Comparison with SRT1720 Free Base
Parameter | Hydrochloride Salt | Free Base |
---|---|---|
SIRT1 EC₅₀ | 0.16 µM | 0.21 µM |
Solubility in PBS | 12 mg/mL | 3 mg/mL |
Bioavailability (oral) | 85% | 45% |
Analogues such as N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide exhibit reduced SIRT1 affinity (EC₅₀ = 1.2 µM), underscoring the critical role of the quinoxaline moiety.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume